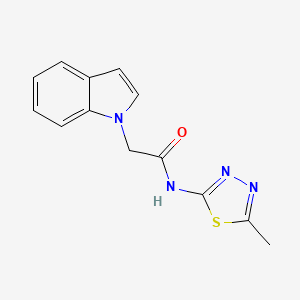
2-(1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C13H12N4OS and its molecular weight is 272.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Molecular Design and Anti-inflammatory Applications
Research has demonstrated the design and synthesis of compounds structurally related to 2-(1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide, showcasing their potential as anti-inflammatory agents. These compounds have been evaluated through molecular docking analysis targeting cyclooxygenase domains, which are crucial in the inflammatory process. Geometrical optimization and interaction energy studies further support their stability and potential efficacy as anti-inflammatory drugs (Al-Ostoot et al., 2020).
Antiproliferative and Antimicrobial Activities
Another avenue of research involves the synthesis of Schiff bases derived from 1,3,4-thiadiazole compounds, which have shown promising antiproliferative and antimicrobial properties. These compounds exhibited strong DNA protective abilities and antimicrobial activity against certain strains, such as S. epidermidis. Their cytotoxicity against cancer cell lines like PC-3 and MDA-MB-231 has been noted, indicating their potential in cancer therapy (Gür et al., 2020).
Insecticidal Applications
The synthesis of heterocycles incorporating a thiadiazole moiety has been explored for their insecticidal properties, particularly against pests like the cotton leafworm, Spodoptera littoralis. This research signifies the potential of thiadiazole derivatives in developing new insecticides, providing an environmentally friendly alternative to current pest management strategies (Fadda et al., 2017).
Glutaminase Inhibition for Cancer Treatment
Compounds related to this compound have been investigated for their role as glutaminase inhibitors, a promising approach in cancer treatment. By inhibiting kidney-type glutaminase (GLS), these compounds could potentially attenuate the growth of cancer cells, offering a novel therapeutic strategy (Shukla et al., 2012).
Antimicrobial and Anti-inflammatory Derivatives
Novel derivatives exhibiting both antimicrobial and anti-inflammatory activities have been synthesized, highlighting the versatility of thiadiazole compounds in medicinal chemistry. These compounds have shown efficacy in models of inflammation and against various microbial strains, underscoring their potential in treating inflammatory diseases and infections (Mehta et al., 2019).
Eigenschaften
IUPAC Name |
2-indol-1-yl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4OS/c1-9-15-16-13(19-9)14-12(18)8-17-7-6-10-4-2-3-5-11(10)17/h2-7H,8H2,1H3,(H,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQJLQBBBPBKUBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CN2C=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2729815.png)
![N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2729816.png)
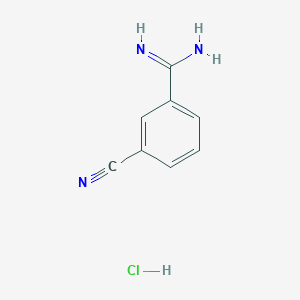
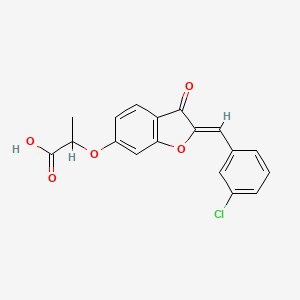
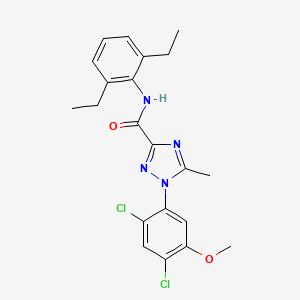
![tert-Butyl 6-ethyl-2-methyl-3-(methylthio)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/no-structure.png)
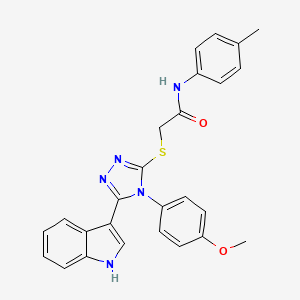
![3-chloro-N-[3-(prop-2-enylamino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B2729828.png)
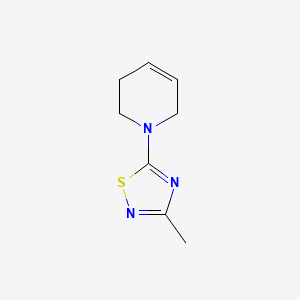
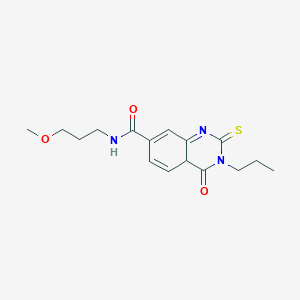
![N-[2-(3-Oxomorpholin-4-yl)ethyl]prop-2-enamide](/img/structure/B2729833.png)
![N-benzyl-1-[6-(furan-2-yl)pyridazin-3-yl]-N-phenylpiperidine-4-carboxamide](/img/structure/B2729834.png)
